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molecular formula C12H16ClNO3 B8449961 N-[4-(3-Chloropropoxy)phenyl]carbamic acid ethyl ester

N-[4-(3-Chloropropoxy)phenyl]carbamic acid ethyl ester

Cat. No. B8449961
M. Wt: 257.71 g/mol
InChI Key: NRPPKVVUOADQDT-UHFFFAOYSA-N
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Patent
US04810713

Procedure details

A mixture of 6.6 g (0.036 mole) of (4-hydroxyphenyl)carbamic acid ethyl ester, 11.5 g (0.072 mole) of 1-bromo-3-chloropropane, 13.8 g (0.10 mole) of anhydrous potassium carbonate and 150 ml of acetone was heated at reflux for 21 hr. The mixture was cooled and filtered. The filtrate was concentrated under reduced pressure to give a solid residue. The solid was triturated with petroleum ether (30°-60° C.) collected by filtration and recrystallized from isopropanol to yield 7.7 g (83%) of white solid, m.p., 91°-93° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)[CH3:2].Br[CH2:15][CH2:16][CH2:17][Cl:18].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([O:3][C:4](=[O:13])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:15][CH2:16][CH2:17][Cl:18])=[CH:8][CH:7]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)OC(NC1=CC=C(C=C1)O)=O
Name
Quantity
11.5 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 hr
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue
CUSTOM
Type
CUSTOM
Details
The solid was triturated with petroleum ether (30°-60° C.)
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1=CC=C(C=C1)OCCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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